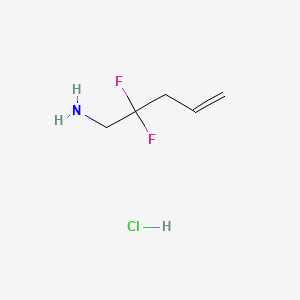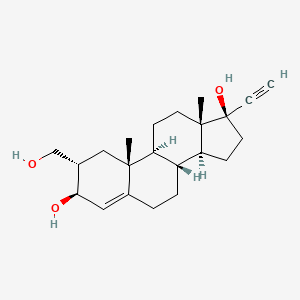![molecular formula C8H13ClN2O3 B13452401 (2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride](/img/structure/B13452401.png)
(2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group and a pent-4-ynamido group attached to a propanoic acid backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Amino Group:
Addition of the Pent-4-ynamido Group: The pent-4-ynamido group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Propanoic Acid Backbone: The final step involves the formation of the propanoic acid backbone through a series of oxidation and reduction reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Common techniques include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Crystallization and Purification: The final product is often purified through crystallization, followed by recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution Reagents: Halogenating agents such as thionyl chloride are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
(2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-aminopentanoic acid hydrochloride: Similar in structure but lacks the pent-4-ynamido group.
(2R)-2-[(2R)-2-aminobut-4-ynamido]propanoic acid hydrochloride: Similar but with a shorter carbon chain.
Uniqueness
(2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H13ClN2O3 |
|---|---|
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
(2R)-2-[[(2R)-2-aminopent-4-ynoyl]amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H12N2O3.ClH/c1-3-4-6(9)7(11)10-5(2)8(12)13;/h1,5-6H,4,9H2,2H3,(H,10,11)(H,12,13);1H/t5-,6-;/m1./s1 |
Clave InChI |
DISIDOWJKQXZHS-KGZKBUQUSA-N |
SMILES isomérico |
C[C@H](C(=O)O)NC(=O)[C@@H](CC#C)N.Cl |
SMILES canónico |
CC(C(=O)O)NC(=O)C(CC#C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


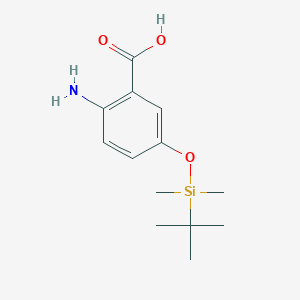
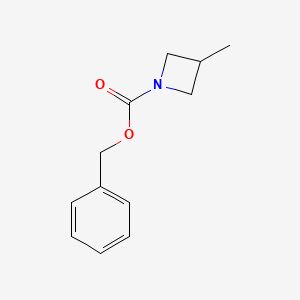
![methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B13452351.png)
![[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one](/img/structure/B13452354.png)
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride](/img/structure/B13452355.png)

![Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate](/img/structure/B13452374.png)

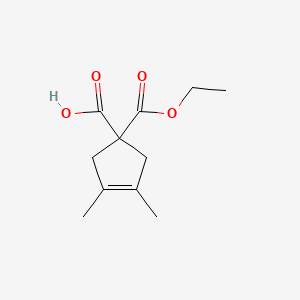
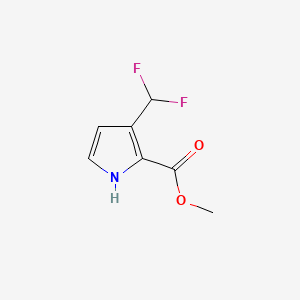
![1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B13452395.png)

